molecular formula C18H16N2O5S B2645552 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 895442-41-8

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2645552
CAS No.: 895442-41-8
M. Wt: 372.4
InChI Key: PXBVOXIPQKOONP-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic small molecule designed for advanced pharmacological screening, particularly in oncology research. This compound features a hybrid architecture, integrating a 2,3-dihydro-1,4-benzodioxine ring system with a 5,6-dimethoxy-benzothiazole moiety via a carboxamide linker. This specific structure is indicative of its potential to interact with key enzymatic targets. The core 1,4-benzodioxine carboxamide scaffold has been scientifically validated as a promising pharmacophore for inhibiting Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA repair pathways . PARP1 facilitates the repair of single-strand DNA breaks, and its inhibition is a established strategy for synthetic lethality in cancers with homologous recombination deficiencies, such as those with BRCA1/2 mutations . Research on analogous structures has demonstrated potent PARP1 inhibition, with some optimized 1,4-benzodioxine and 1,4-benzoxazin-3-one derivatives achieving IC50 values in the nanomolar range (e.g., 0.082 μM) . The benzothiazole group present in this compound is a privileged structure in medicinal chemistry, frequently associated with diverse bioactivities and often contributing to favorable pharmacokinetic properties. The primary research application of this compound is as a candidate for in vitro evaluation against recombinant PARP1 enzyme assays to determine its inhibitory potency and establish structure-activity relationship (SAR) data. Its mechanism of action is projected to involve binding to the nicotinamide pocket of the PARP1 catalytic domain, forming critical hydrogen bonds with key amino acid residues like Gly863 and Ser904, thereby competing with the natural substrate NAD+ . Furthermore, its potential utility extends to combination therapy studies, where it may be investigated for its capacity to potentiate the effects of DNA-damaging chemotherapeutic agents or radiation. This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-22-13-7-10-16(8-14(13)23-2)26-18(19-10)20-17(21)15-9-24-11-5-3-4-6-12(11)25-15/h3-8,15H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBVOXIPQKOONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3COC4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group through amidation reactions .

Industrial Production Methods

large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the benzothiazole or benzodioxine rings .

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its biological activity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 5,6-dimethoxy-1,3-benzothiazol-2-yl C₁₉H₁₇N₂O₅S 393.41 Methoxy groups enhance lipophilicity; benzothiazole may confer kinase inhibition potential. N/A
N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide HCl 6-fluoro-benzothiazole, imidazolylpropyl C₂₃H₂₁ClFN₅O₃S 526.96 Fluorine improves metabolic stability; imidazole enhances solubility and hydrogen bonding.
N-(2,3-dihydro-1,4-benzodioxin-2-yl carbonyl) piperazine Piperazine substituent C₁₃H₁₅N₂O₄ 275.27 Piperazine moiety is critical for antihypertensive activity (e.g., Doxazosin intermediate).
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Dimethylaminomethylphenyl, methoxy-pyridine C₂₃H₂₅N₃O₃ 391.46 Pyridine and tertiary amine groups may influence CNS penetration.
N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide 4-nitrophenyl C₁₅H₁₂N₂O₅ 300.27 Nitro group increases electron-withdrawing effects, potentially altering reactivity.

Pharmacological and Functional Insights

  • Antihypertensive Activity : The piperazine analog () is an intermediate for Doxazosin, a α₁-adrenergic blocker, highlighting the therapeutic relevance of the benzodioxine-carboxamide core .
  • Structural Optimization : Fluorine () and methoxy groups (Target Compound) are common modifications to enhance bioavailability and target binding .

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety and a benzodioxine scaffold. The IUPAC name reflects its intricate design: this compound.

PropertyValue
Molecular FormulaC15H15N3O4S
Molecular Weight319.36 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines. For example:

  • Mechanism of Action : The compound appears to inhibit specific signaling pathways involved in cell proliferation and survival, particularly the PI3K/Akt pathway. This inhibition leads to increased apoptosis in cancer cells .
  • Case Study : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast and lung cancer cell lines .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Broad-Spectrum Activity : It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the benzothiazole or benzodioxine portions can enhance or diminish its activity.

ModificationEffect on Activity
Methylation at position 6Increased anticancer potency
Substitution on benzodioxineAltered antimicrobial spectrum

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